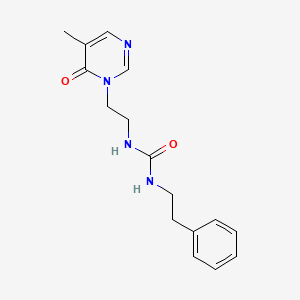

1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea

Description

1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea is a synthetic urea derivative featuring a pyrimidinone core substituted with a methyl group at the 5-position and an ethyl linker connecting the urea moiety.

Properties

IUPAC Name |

1-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-13-11-17-12-20(15(13)21)10-9-19-16(22)18-8-7-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJUFEJZSGVLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea can be achieved through several synthetic routes. A common method involves the reaction of 5-methyl-6-oxopyrimidine with 2-bromoethylamine, followed by the coupling of the resultant intermediate with phenethyl isocyanate under controlled conditions.

Steps

Step 1: React 5-methyl-6-oxopyrimidine with 2-bromoethylamine in the presence of a base (such as potassium carbonate) in an aprotic solvent (like dimethyl sulfoxide, DMSO).

Step 2: The intermediate product is then reacted with phenethyl isocyanate in the presence of a catalyst (like triethylamine) to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the reaction conditions are optimized for large-scale production. This involves:

Use of continuous flow reactors to maintain consistent reaction conditions.

Employment of automated systems to monitor and adjust temperature, pH, and other critical parameters.

Implementation of purification processes such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: Under oxidizing conditions, it can be transformed into corresponding oxides or N-oxides using reagents like m-chloroperbenzoic acid (MCPBA).

Reduction: Reduction can yield derivatives with altered functional groups, typically employing reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution can be performed using nucleophiles such as alkoxides or amines, altering the substituent on the pyrimidine ring.

Oxidation: MCPBA in an aprotic solvent like dichloromethane at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Sodium alkoxide in ethanol under reflux.

Oxidation products: N-oxides or pyrimidine ring-oxidized derivatives.

Reduction products: Alcohols, amines, or deoxygenated products.

Substitution products: Alkylated or aminated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a starting material for the synthesis of more complex organic molecules, serving as a key intermediate in various organic reactions.

Biology: In biological research, it is investigated for its potential as an enzyme inhibitor, affecting pathways critical to cell function and signaling.

Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects, particularly in designing drugs targeting specific pathways.

Industry: Industrially, it is employed in the development of specialized materials and as a component in certain chemical formulations.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions influence cellular processes, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinones vs. Pyridazinones

The pyrimidinone core in the target compound differs from pyridazinones (e.g., compounds 3a–3h in ) in nitrogen placement and ring saturation. Pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) feature two adjacent nitrogen atoms, which can alter electronic properties and hydrogen-bonding patterns compared to the meta-positioned nitrogens in pyrimidinones. For example:

The target compound’s 5-methyl substitution may sterically hinder interactions compared to smaller substituents (e.g., chloro in 3a–3h ), affecting solubility and binding affinity .

Urea Derivatives

Urea moieties are critical for hydrogen-bonding networks. The target compound’s 3-phenethylurea group contrasts with the trimethylurea in 7a (), which lacks aromaticity but offers steric bulk. Key differences:

The phenethyl group in the target compound may enhance membrane permeability compared to 7a , though crystallization studies (e.g., using SHELX or ORTEP ) are needed to confirm packing efficiency.

Hydrogen-Bonding and Crystallography

Hydrogen-bonding patterns, analyzed via graph set theory (), dictate molecular aggregation. Pyrimidinones typically form dimeric motifs via N–H···O=C interactions, whereas pyridazinones may adopt chain-like patterns due to adjacent N–H groups. The phenethylurea in the target compound could introduce π-stacking with aromatic rings, a feature absent in aliphatic analogs like 7a .

Biological Activity

1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea is a synthetic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a urea derivative and features a pyrimidinone moiety, which is critical for its biological interactions. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 264.32 g/mol

- CAS Number: 1797289-37-2

The biological activity of 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

2. Receptor Modulation:

It potentially acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

3. Gene Expression Regulation:

There is evidence suggesting that the compound can affect gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activity and Therapeutic Applications

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.95 | Induces apoptosis |

| MCF-7 | 0.73 | Prevents proliferation |

| A549 | 0.37 | Effective against lung cancer cells |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Evaluation: A study published in Medicinal Chemistry Research detailed the synthesis of similar urea derivatives and evaluated their anticancer activities. The results highlighted that modifications to the pyrimidinone structure significantly influenced biological activity, emphasizing the importance of structural features in drug design .

- Flow Cytometry Analysis: In another study, flow cytometry was used to analyze the effects of related compounds on HeLa cells, showing that certain derivatives induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase . This underscores the potential of such compounds in targeting cancer cell proliferation.

- Computational Studies: Computational docking studies have been employed to predict the binding affinity of these compounds to various targets, providing insights into their mechanisms of action . These studies are crucial for understanding how structural variations impact biological efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea, and how can reaction conditions be optimized for academic-scale production?

The synthesis typically involves multi-step reactions, including:

- Pyrimidinone ring formation : Cyclization of precursors under acidic/basic conditions, with temperature control (60–80°C) to avoid side reactions .

- Urea linkage formation : Coupling of intermediates via carbodiimide-mediated reactions, optimized by solvent selection (e.g., DMF or THF) and catalyst use (e.g., HOBt/DCC) to enhance yield (70–85%) .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry. 2D techniques (COSY, HSQC) resolve overlapping signals in complex regions .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., C₁₈H₂₀N₄O₂, calculated 336.16 g/mol) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Q. What in vitro bioactivity screening strategies are appropriate for initial pharmacological profiling of this urea derivative?

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values .

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity for GPCRs or nuclear receptors .

- Cytotoxicity screening : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Iterative docking refinement : Adjust force field parameters (e.g., AMBER vs. CHARMM) to align molecular docking results with empirical IC₅₀ values .

- Free-energy perturbation (FEP) : Quantify binding energy discrepancies caused by solvation effects or protonation state variations .

- Experimental validation : Use site-directed mutagenesis to confirm predicted binding residues in target proteins .

Q. What strategies improve yield in multi-step syntheses while maintaining stereochemical integrity?

- Catalyst optimization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis steps to control stereocenters .

- Process control : Real-time monitoring via inline FTIR to detect intermediates and adjust reaction parameters (pH, temperature) .

- Protecting group selection : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to prevent undesired side reactions .

Q. What advanced spectroscopic methods address ambiguities in NOESY or HSQC data for this molecule?

- ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Resolves through-space interactions in flexible regions (e.g., ethyl linker) .

- HMBC (Heteronuclear Multiple Bond Correlation) : Correlates ¹H-¹³C couplings over long ranges to confirm pyrimidinone ring connectivity .

- Variable-temperature NMR : Identifies dynamic conformational changes causing signal broadening .

Q. How does molecular dynamics (MD) modeling inform target selection for this urea derivative?

- Binding pocket stability : Simulate ligand-protein interactions (50–100 ns trajectories) to assess binding mode persistence .

- Solvent accessibility analysis : Identify hydrophobic/electrostatic interactions driving affinity for specific targets (e.g., ATP-binding pockets) .

- Alchemical free-energy calculations : Predict relative binding energies for structurally related targets to prioritize experimental testing .

Q. What metabolic stability assays are critical for translating in vitro activity to in vivo models?

- Liver microsome assays : Incubate with human/rat microsomes and NADPH to measure half-life (t₁/₂) and identify CYP450-mediated oxidation .

- Plasma stability tests : Monitor degradation in plasma (37°C, 24 hrs) to assess susceptibility to esterases/proteases .

- Metabolite identification : LC-MS/MS profiling of hepatic metabolites to guide structural modifications for improved stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.